molecular formula C34H44N4O4 B611178 Tazemetostat CAS No. 1403254-99-8

Tazemetostat

Cat. No. B611178
M. Wt: 572.74
InChI Key: NSQSAUGJQHDYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazemetostat, also known as EPZ-6438, is an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2 . It is used for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection . It is also used to treat epithelioid sarcoma and a type of non-Hodgkin lymphoma (NHL), follicular lymphoma .


Synthesis Analysis

The synthesis of Tazemetostat Hydrobromide is carried out using 2-methyl-3-nitrobenzoic acid as a raw material by chemical reaction .


Molecular Structure Analysis

Tazemetostat has a molecular formula of C34H44N4O4 and a molecular weight of 572.750 g/mol . The IUPAC name is N - [ (4,6-dimethyl-2-oxo-1 H -pyridin-3-yl)methyl]-3- [ethyl (oxan-4-yl)amino]-2-methyl-5- [4- (morpholin-4-ylmethyl)phenyl]benzamide .


Chemical Reactions Analysis

Tazemetostat is a methyltransferase inhibitor. It inhibits the activity of both wild-type and mutated forms of EZH2 .


Physical And Chemical Properties Analysis

Tazemetostat has a molecular weight of 572.740 g/mol . It is soluble in DMSO .

Scientific Research Applications

  • Tazemetostat received accelerated approval in January 2020 in the USA for treating adults and adolescents with locally advanced or metastatic epithelioid sarcoma not eligible for complete resection. It is the first therapy approved specifically for epithelioid sarcoma in the USA (Hoy, 2020).

  • Tazemetostat represents the first epigenetic therapy approved for follicular lymphoma (FL), inhibiting EZH2 histone methyltransferase. This approval has opened pathways for exploring its application in other lymphomas derived from the germinal center (Morin, Arthur, & Assouline, 2021).

  • A phase 1 study in Japanese patients with relapsed or refractory B‐cell non‐Hodgkin‐type lymphoma (B‐NHL) evaluated tazemetostat's tolerability, safety, pharmacokinetics, and preliminary antitumor activity, showing promising results (Munakata et al., 2021).

  • Tazemetostat is the first epigenetic therapy to gain FDA approval in a solid tumor. It targets EZH2, the enzymatic subunit of the PRC2 transcriptional silencing complex, and is particularly effective in tumors with mutations in the SWI/SNF chromatin remodeling complex, inclusive of most epithelioid sarcomas (Rothbart & Baylin, 2020).

  • A phase 1 study showed that tazemetostat has a favorable safety profile and antitumor activity in patients with refractory B-cell non-Hodgkin lymphoma and advanced solid tumors, including epithelioid sarcoma (Italiano et al., 2018).

  • Another phase II study assessed the efficacy and safety of tazemetostat in Japanese patients with relapsed or refractory (R/R) B‐cell non‐Hodgkin lymphoma harboring the EZH2 mutation. The study found that tazemetostat showed encouraging efficacy with a manageable safety profile (Izutsu et al., 2021).

  • Tazemetostat was also approved for treating epithelioid sarcoma, producing responses in 15% of patients in a phase II trial, with 67% of the responses lasting at least 6 months. It is the first targeted treatment for this disease (Cancer Discovery, 2020).

Safety And Hazards

Tazemetostat is associated with a moderate rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice . It can cause fetal harm if administered to a pregnant woman . It is also associated with an increased risk for development of secondary malignancies, including myelodysplastic syndrome, acute myeloid leukemia, and T-cell lymphoblastic lymphoma .

Future Directions

Future studies should examine the concomitant use of tazemetostat with agents commonly used in the treatment of patients with follicular lymphoma . There is also interest in the role of EZH2 as an oncogenic driver for follicular lymphoma, and the potential for tazemetostat to be used in earlier lines of treatment or in combination with other active agents .

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQSAUGJQHDYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025831
Record name Tazemetostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle.
Record name Tazemetostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tazemetostat

CAS RN

1403254-99-8
Record name Tazemetostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazemetostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tazemetostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol) in dioxane/water mixture (70 mL/14 mL) was added 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol) followed by addition of Na2CO3 (11.2 g, 106.1 mmol). The solution was purged with argon for 15 minutes and then Pd(PPh3)4 (3.40 g, 2.94 mmol) was added and the solution was again purged with argon for a further 10 min. The reaction mixture was heated at 100° C. for 4 h. After completion (monitored by TLC), the reaction mixture was diluted with water and extracted with 10% MeOH/DCM. The combined organic layers were dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude compound was purified by column chromatography (100-200 mesh silica gel) eluting with methanol: DCM to the title compound as a solid (12 g, 71%). Analytical Data: LCMS: 573.35 (M+1)+; HPLC: 99.5% (@254 nm) (Rt; 3.999; Method: Column: YMC ODS-A 150 mm×4.6 mm×5μ; Mobile Phase: A; 0.05% TFA in water/B; 0.05% TFA in acetonitrile; Inj. Vol: 10 μL, Col. Temp.: 30° C.; Flow rate: 1.4 mL/min.; Gradient: 5% B to 95% B in 8 min, Hold for 1.5 min, 9.51-1.2 min 5% B); 1H NMR (DMSO-d6, 400 MHz) δ 11.46 (s, 1H), 8.19 (t, 1H), 7.57 (d, 2H, J=7.2 Hz), 7.36-7.39 (m, 3H), 7.21 (s, 1H), 5.85 (s, 1H), 4.28 (d, 2H, J=2.8 Hz), 3.82 (d, 2H, J=9.6 Hz),3.57 (bs, 4H), 3.48 (s, 2H), 3.24 (t, 2H, J=10.8 Hz), 3.07-3.09 (m, 2H), 3.01 (m, 1H), 2.36 (m, 4H), 2.24 (s, 3H), 2.20 (s, 3H), 2.10 (s, 3H), 1.64-1.67 (m, 2H), 1.51-1.53 (m, 2H), 0.83 (t, 3H, J=6.4 Hz).

Citations

For This Compound
5,790
Citations
SM Hoy - Drugs, 2020 - Springer
… Tazemetostat is also undergoing clinical development in various countries worldwide for … This article summarizes the milestones in the development of tazemetostat leading to this first …
Number of citations: 205 link.springer.com
F Morschhauser, H Tilly, A Chaidos, P McKay… - The Lancet …, 2020 - thelancet.com
… We investigated the activity and safety of tazemetostat, a first-… Patients received 800 mg of tazemetostat orally twice per day in … one dose or more of tazemetostat. This study is registered …
Number of citations: 340 www.thelancet.com
S Makita, K Tobinai - The Lancet Oncology, 2018 - thelancet.com
… of tazemetostat … Tazemetostat was dose escalated from 100 mg to 1600 mg twice daily, with the two highest dose cohorts of 800 mg and 1600 mg selected for expansion. Tazemetostat …
Number of citations: 27 www.thelancet.com
MG Zauderer, PW Szlosarek, S Le Moulec… - The Lancet …, 2022 - thelancet.com
… We aimed to evaluate the anti-tumour activity and safety of tazemetostat in patients with … of tazemetostat and its metabolite at day 15 after administration of 800 mg tazemetostat, as …
Number of citations: 34 www.thelancet.com
A Italiano, JC Soria, M Toulmonde, JM Michot… - The Lancet …, 2018 - thelancet.com
… Tazemetostat was administered orally from 100 mg twice … recommended phase 2 dose of tazemetostat, as determined by dose-… at least one dose of tazemetostat; antitumour activity was …
Number of citations: 526 www.thelancet.com
F Morschhauser, H Tilly, A Chaidos, TJ Phillips… - Blood, 2019 - Elsevier
… (NCT01897571) evaluated tazemetostat 800 mg administered … the potent, antitumor activity of tazemetostat regardless of the … Conclusion: Tazemetostat was generally well tolerated, with …
Number of citations: 38 www.sciencedirect.com
R Straining, W Eighmy - Journal of the Advanced Practitioner in …, 2022 - ncbi.nlm.nih.gov
Epigenetic regulation is a novel approach to cancer treatment. Inhibition of enhancer of zeste homolog 2 (EZH2) is a method to provide targeted epigenetic regulation. Tazemetostat is a …
Number of citations: 41 www.ncbi.nlm.nih.gov
RT Kurmasheva, M Sammons, E Favours… - Pediatric blood & …, 2017 - Wiley Online Library
… Tazemetostat induced tumor growth inhibition meeting criteria for intermediate and high … regression to tazemetostat was noted following 1 week of tumor growth. Tazemetostat induced …
Number of citations: 110 onlinelibrary.wiley.com
N Simeone, AM Frezza, N Zaffaroni… - Future Oncology, 2021 - Future Medicine
… Tazemetostat is a new oral compound able to inhibit EZH2, therefore neutralizing this effect. Tazemetostat … Based on these results, the US FDA has approved tazemetostat for adults and …
Number of citations: 20 www.futuremedicine.com
E Julia, G Salles - Future Oncology, 2021 - Future Medicine
… In this paper, we will review current data on tazemetostat safety and efficacy, … of tazemetostat and steroids [63], tazemetostat and the Bcl2 inhibitor venetoclax [64] and tazemetostat and …
Number of citations: 18 www.futuremedicine.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.